2-Fluoropyridine-3-carbonyl chloride

概要

説明

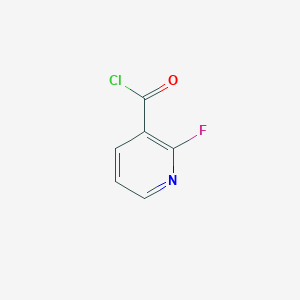

2-Fluoropyridine-3-carbonyl chloride is an organic compound that belongs to the class of fluoropyridines. It is characterized by the presence of a fluorine atom at the second position and a carbonyl chloride group at the third position of the pyridine ring. This compound is of significant interest in organic and medicinal chemistry due to its unique structural and chemical properties .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoropyridine-3-carbonyl chloride typically involves nucleophilic substitution reactions. One common method is the reaction of 2-fluoropyridine with thionyl chloride (SOCl2) under reflux conditions. This reaction results in the formation of this compound .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .

化学反応の分析

Types of Reactions

2-Fluoropyridine-3-carbonyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Hydrolysis: The compound can be hydrolyzed to form 2-fluoropyridine-3-carboxylic acid.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.

Hydrolysis: Water or aqueous base (e.g., sodium hydroxide) is used under mild conditions.

Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.

2-Fluoropyridine-3-carboxylic Acid: Formed from hydrolysis.

Biaryl Compounds: Formed from Suzuki-Miyaura coupling reactions.

科学的研究の応用

2-Fluoropyridine-3-carbonyl chloride has a wide range of applications in scientific research, including:

Organic Synthesis: Used as a building block in the synthesis of various heterocyclic compounds.

Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly in the synthesis of fluorinated drugs.

Material Science: Utilized in the preparation of advanced materials with unique properties.

Radiopharmaceuticals: Used in the synthesis of fluorine-18 labeled compounds for positron emission tomography (PET) imaging.

作用機序

The mechanism of action of 2-Fluoropyridine-3-carbonyl chloride primarily involves its reactivity as an electrophile. The carbonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of various derivatives. The fluorine atom in the pyridine ring also influences the compound’s reactivity by withdrawing electron density, making the carbonyl chloride group more electrophilic .

類似化合物との比較

Similar Compounds

2-Fluoropyridine-5-carbonyl chloride: Similar structure but with the carbonyl chloride group at the fifth position.

3-Fluoropyridine-2-carbonyl chloride: Similar structure but with the fluorine and carbonyl chloride groups swapped.

2,6-Difluoropyridine: Contains two fluorine atoms at the second and sixth positions.

Uniqueness

2-Fluoropyridine-3-carbonyl chloride is unique due to the specific positioning of the fluorine and carbonyl chloride groups, which imparts distinct reactivity and properties. This makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals .

生物活性

2-Fluoropyridine-3-carbonyl chloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

This compound is characterized by the presence of a fluorine atom at the 2-position of the pyridine ring and a carbonyl chloride functional group at the 3-position. This structural configuration contributes to its reactivity and potential biological interactions.

Antitumor Activity

Recent studies have indicated that derivatives of this compound exhibit significant antitumor activity. For instance, a related compound, [^18F]DCFPyL, which incorporates this moiety, demonstrated high specificity for prostate-specific membrane antigen (PSMA) in prostate cancer cells. In vivo studies showed that [^18F]DCFPyL had an value of 1.1 ± 0.1 nM for PSMA, indicating strong binding affinity . The uptake in PSMA-positive tumors was significantly higher than in non-target tissues, suggesting potential for targeted imaging and therapy.

| Compound | (nM) | %ID/g in PSMA+ Tumor | %ID/g in PSMA− Tumor |

|---|---|---|---|

| [^18F]DCFPyL | 1.1 ± 0.1 | 46.7 ± 5.8 | 1.17 ± 0.41 |

The mechanism by which this compound exerts its biological effects may involve inhibition of key enzymes or receptors associated with tumor growth and proliferation. The presence of the fluorine atom enhances lipophilicity and metabolic stability, allowing for improved bioavailability and interaction with biological targets.

Study on Radiolabeled Compounds

In a study evaluating the pharmacokinetics of [^18F]DCFPyL in mice models with prostate cancer xenografts, it was observed that the compound achieved peak uptake in tumors within 30 minutes post-injection, with a gradual decrease over time . This study highlights the potential application of this compound derivatives in imaging techniques for cancer diagnostics.

Synthesis and Evaluation

The synthesis of related compounds has been reported using established methodologies involving the reaction of pyridine derivatives with thionyl chloride (SOCl₂) to produce carbonyl chlorides . The efficiency of these reactions can influence the biological activity of the resulting compounds.

特性

IUPAC Name |

2-fluoropyridine-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClFNO/c7-5(10)4-2-1-3-9-6(4)8/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVHBILBNECDYIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60620824 | |

| Record name | 2-Fluoropyridine-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60620824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119899-26-2 | |

| Record name | 2-Fluoropyridine-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60620824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。